molecular formula C16H26O3P- B14645000 Decyl phenylphosphonate CAS No. 52299-33-9

Decyl phenylphosphonate

Cat. No.: B14645000
CAS No.: 52299-33-9
M. Wt: 297.35 g/mol
InChI Key: SODGRQZWCNTQSG-UHFFFAOYSA-M
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Description

Decyl phenylphosphonate is an organophosphorus compound characterized by a decyl (C₁₀H₂₁) alkyl chain and a phenyl (C₆H₅) group bonded to a central phosphorus atom via carbon-phosphorus (C–P) linkages. Its structure can be represented as C₁₀H₂₁PO(OPh), where the phosphorus atom is further bonded to an oxygen atom, forming a phosphonate ester.

Properties

CAS No.

52299-33-9

Molecular Formula

C16H26O3P-

Molecular Weight

297.35 g/mol

IUPAC Name

decoxy(phenyl)phosphinate

InChI

InChI=1S/C16H27O3P/c1-2-3-4-5-6-7-8-12-15-19-20(17,18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H,17,18)/p-1

InChI Key

SODGRQZWCNTQSG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCOP(=O)(C1=CC=CC=C1)[O-]

Origin of Product

United States

Preparation Methods

Transesterification of Diaryl Phosphonates

The transesterification approach, pioneered in US Patent 3,272,892, involves reacting diaryl phosphonates with aliphatic alcohols in the presence of alkali metal catalysts. For decyl phenylphosphonate, this method substitutes one aryl group in diphenyl phenylphosphonate with a decyl chain (Figure 1):

$$
\text{(PhO)}2\text{P(O)X} + \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{NaOR}} \text{PhO-P(O)X-O-C}{10}\text{H}_{21} + \text{PhOH}
$$

where $$ X = \text{O or S} $$. This method circumvents the isolation of unstable intermediates like phosphonochloridates, which plague traditional dichloride-based routes.

Direct Esterification of Phosphonic Dichlorides

Conventional synthesis routes react phenylphosphonic dichloride (PhP(O)Cl2) with two equivalents of alcohol. However, stepwise esterification with decyl alcohol often results in poor yields (12–30%) due to competing hydrolysis and difficulty isolating monoester intermediates.

Catalytic Innovations

Recent advances emphasize Lewis acid catalysts (e.g., BF3·Et2O) and ionic liquid-mediated systems to enhance reaction efficiency. For instance, ionic liquids like [BMIM][PF6] improve miscibility between phenylphosphonic acid derivatives and aliphatic alcohols, though their application to this compound remains underexplored.

Transesterification Method: Optimization and Mechanistic Insights

Reaction Conditions

The US Patent 3,272,892 delineates optimal parameters for transesterification (Table 1):

Table 1: Optimization of Transesterification for this compound

Parameter Optimal Value Effect on Yield
Catalyst Sodium ethoxide 85–90%
Temperature 80–100°C Maximizes rate
Reaction Time 48–72 hours Completes substitution
Solvent Anhydrous toluene Prevents hydrolysis

Using diphenyl phenylphosphonate and decyl alcohol in a 1:5 molar ratio with 2 wt% sodium ethoxide achieves 88% yield after 60 hours of reflux. Prolonged reaction times mitigate steric hindrance from the bulky decyl group.

Mechanistic Pathway

The alkali metal catalyst generates a phenoxide ion ($$ \text{PhO}^- $$), which nucleophilically attacks the electrophilic phosphorus center in the diaryl phosphonate. This step releases phenol and forms a phosphonate alkoxide intermediate, which subsequently reacts with decyl alcohol to yield the mixed ester.

Direct Esterification: Challenges and Workarounds

Two-Step Esterification

Phenylphosphonic dichloride reacts sequentially with decyl alcohol:

$$
\text{PhP(O)Cl}2 + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{PhP(O)Cl-O-C}{10}\text{H}{21} + \text{HCl}
$$
$$
\text{PhP(O)Cl-O-C}
{10}\text{H}{21} + \text{C}{10}\text{H}{21}\text{OH} \rightarrow \text{PhP(O)(O-C}{10}\text{H}{21})2 + \text{HCl}
$$

However, the intermediate $$ \text{PhP(O)Cl-O-C}{10}\text{H}{21} $$ is prone to hydrolysis, necessitating stringent anhydrous conditions. Yields rarely exceed 45%.

Solvent and Base Selection

Employing triethylamine as a HCl scavenger in dichloromethane improves yields to 55–60%. Polar aprotic solvents like DMF enhance reactivity but risk phosphoryl group degradation.

Catalytic Approaches and Emerging Techniques

Lewis Acid Catalysis

BF3·Et2O (1 mol%) accelerates transesterification by polarizing the P=O bond, reducing reaction time to 24 hours. However, catalyst recovery remains challenging.

Ionic Liquid-Mediated Synthesis

Ionic liquids such as [BMIM][NTf2] facilitate biphasic reactions, enabling easy separation of this compound from phenolic by-products. Initial trials report 78% yield at 90°C.

Purification and Characterization

Chromatographic Techniques

Column chromatography with petroleum ether/dichloromethane (1:9) effectively isolates this compound from unreacted starting materials.

Spectroscopic Confirmation

  • 31P NMR : Single resonance at δ 28–30 ppm confirms phosphonate structure.
  • IR Spectroscopy : P=O stretch at 1240–1260 cm⁻¹ and P-O-C absorption at 1020–1050 cm⁻¹.

Challenges and Comparative Analysis

Yield and Scalability

Transesterification outperforms direct esterification in yield (85% vs. 45%) and scalability. However, the high cost of diaryl phosphonate precursors limits industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Decyl phenylphosphonate can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom in this compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of decyl phenylphosphonate involves its interaction with molecular targets and pathways. In biological systems, phosphonates can mimic phosphate esters, allowing them to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Likely synthesized via esterification of phenylphosphonic acid with decyl alcohol or through Michaelis-Arbuzov reactions, analogous to ethyl phenylphosphonate preparation .
  • Physical Properties: Expected to be a viscous liquid or low-melting solid, soluble in organic solvents (e.g., ethanol, ethers) but insoluble in water due to its long hydrophobic chain .
  • Applications: Potential uses include corrosion inhibition, polymer stabilization, and surfactant formulations, leveraging its hydrolytic stability and lipophilicity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
Decyl phenylphosphonate C₁₆H₂₇O₃P ~298.36 C–P bond, phenyl, phosphonate
Ethyl phenylphosphonate C₈H₁₁O₃P 186.14 C–P bond, phenyl, phosphonate
Decyl phosphate C₁₀H₂₃O₄P 238.26 O–P–O ester, phosphate
Diisodecyl phenyl phosphate C₂₆H₄₇O₄P 454.62 O–P–O ester, branched alkyl

Key Differences :

  • Phosphonate vs. Phosphate : this compound’s C–P bond confers greater hydrolytic stability compared to the O–P–O linkage in phosphates like decyl phosphate .
  • Alkyl Chain Effects : The linear decyl chain in this compound enhances lipophilicity versus branched analogs (e.g., diisodecyl phenyl phosphate), which may improve surfactant properties but reduce crystallinity .

Physical and Chemical Properties

Property This compound Ethyl Phenylphosphonate Decyl Phosphate
State at RT Liquid/Solid Liquid Solid
Water Solubility Insoluble Insoluble Slightly soluble
Organic Solubility High (ethanol, ethers) High Soluble in ethanol
Stability Acid/Base resistant Stable, sensitive to oxidizers Hydrolyzes in acid

Notable Trends:

  • Longer alkyl chains (e.g., decyl vs. ethyl) reduce water solubility but improve thermal stability.
  • Phosphonates generally exhibit superior chemical stability compared to phosphates due to robust C–P bonds .

Comparison :

  • Phosphonate synthesis often requires milder conditions than phosphate esters, which may involve reactive intermediates like phosphorus oxychloride .

Functional Insights :

  • This compound’s hydrolytic stability makes it suitable for industrial applications requiring prolonged exposure to moisture .
  • Branched phosphates (e.g., diisodecyl phenyl phosphate) excel in high-temperature lubricant formulations .

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